molecular formula C8H14N2O B13277578 (4-tert-butyl-1H-imidazol-2-yl)methanol

(4-tert-butyl-1H-imidazol-2-yl)methanol

Cat. No.: B13277578
M. Wt: 154.21 g/mol
InChI Key: AUCMBAVDQOMUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-Butyl-1H-imidazol-2-yl)methanol ( 863477-28-5) is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This imidazole derivative is characterized by a hydroxymethyl group at the 2-position of the imidazole ring and a tert-butyl substituent at the 4-position . The compound is typically supplied as a powder and should be stored at room temperature . As a building block in medicinal chemistry, this compound serves as a key synthetic intermediate for the preparation of more complex molecules. Its structure is found in various pharmacologically active imidazole derivatives that have been investigated for potential use in central nervous system (CNS) disorders, such as convulsions, epilepsy, and Parkinson's disease . The reactive sites on the imidazole ring and the hydroxymethyl group allow for further chemical modifications, making it a versatile scaffold in drug discovery and development. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(5-tert-butyl-1H-imidazol-2-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4,11H,5H2,1-3H3,(H,9,10)

InChI Key

AUCMBAVDQOMUBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)CO

Origin of Product

United States

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Tert Butyl 1h Imidazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

Detailed experimental NMR data for (4-tert-butyl-1H-imidazol-2-yl)methanol are not available in the reviewed literature. The following sections describe the analytical approach that would be used for its structural and electronic characterization.

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the imidazole (B134444) ring, the methylene (B1212753) group (-CH₂OH), and the hydroxyl proton. The tert-butyl protons would appear as a singlet, integrating to nine protons. The imidazole ring would likely show a singlet for the C5-proton. The methylene protons adjacent to the hydroxyl group would appear as a singlet, and the hydroxyl proton signal's position would be dependent on solvent and concentration.

A ¹³C NMR spectrum would provide signals for each unique carbon atom. This would include the quaternary and methyl carbons of the tert-butyl group, the three distinct carbons of the imidazole ring (C2, C4, and C5), and the methylene carbon of the methanol (B129727) substituent.

To confirm assignments from unidimensional NMR, multidimensional techniques would be employed.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, although limited in this molecule due to the prevalence of singlet signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, definitively assigning the signals for the imidazole C5-H, the methylene group (-CH₂-), and the tert-butyl methyl groups to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular structure. For instance, correlations would be expected between the tert-butyl protons and the C4 and C(CH₃)₃ carbons, and between the methylene protons and the C2 carbon of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the spatial proximity of protons, for example, between the methylene protons and the imidazole N-H or C5-H.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

No experimental FT-IR or Raman spectra for this compound have been published. A theoretical analysis would predict characteristic vibrational modes. The FT-IR spectrum would be expected to show a broad O-H stretching band for the alcohol group, N-H stretching from the imidazole ring, C-H stretching from the tert-butyl and methylene groups, and C=N and C=C stretching vibrations characteristic of the imidazole ring. Raman spectroscopy would be complementary, providing strong signals for the symmetric vibrations of the imidazole ring and the C-C backbone.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While no experimental high-resolution mass spectrometry (HRMS) data is published, a database entry for the hydrochloride salt of the compound provides predicted values. uni.lu HRMS is used to determine the exact mass of the molecule, which allows for the unambiguous confirmation of its molecular formula, C₈H₁₄N₂O. The predicted monoisotopic mass is 154.11061 Da. uni.lu

Table 1: Predicted Collision Cross Section Data for this compound Adducts

Adduct m/z (mass to charge ratio)
[M+H]⁺ 155.11789
[M+Na]⁺ 177.09983
[M-H]⁻ 153.10333
[M+NH₄]⁺ 172.14443
[M+K]⁺ 193.07377

Data sourced from PubChemLite database prediction. uni.lu

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. If suitable single crystals could be grown, this technique would provide the most precise three-dimensional model of the molecule.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal lattice of this compound is stabilized by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, π-π stacking. The presence of multiple hydrogen bond donors (the imidazole N-H and the methanol O-H) and acceptors (the pyridine-like imidazole N and the methanol O) allows for the formation of robust supramolecular architectures.

Hydrogen Bonding: The primary hydrogen bonding motifs in imidazole derivatives involve the N-H group of one molecule interacting with the unprotonated, pyridine-like nitrogen atom of an adjacent molecule (N-H···N), or interactions involving substituents. For this compound, several key hydrogen bonds are anticipated to define its crystal packing:

N-H···N Interaction: This is a classic interaction in imidazole-containing structures, often leading to the formation of infinite one-dimensional chains or tapes. researchgate.neteurjchem.com

O-H···N Interaction: The hydroxyl proton of the methanol group can form a strong hydrogen bond with the pyridine-like nitrogen of a neighboring imidazole ring. This is a significant interaction observed in related hydroxy-substituted imidazoles. researchgate.netnih.gov

N-H···O Interaction: The imidazole N-H proton can interact with the oxygen atom of the methanol group on an adjacent molecule.

O-H···O Interaction: The hydroxyl group can also participate in hydrogen bonding with the oxygen of another methanol group, forming dimeric or chain-like structures.

In the closely related compound, (1H-Imidazol-4-yl)methanol, crystallographic analysis has confirmed the presence of two predominant hydrogen-bonding interactions: one between the unprotonated imidazole N atom and the hydroxy H atom (O-H···N), and another between the hydroxy O atom and the imidazole N-H group (N-H···O). nih.gov These interactions create a two-dimensional network. It is expected that this compound would exhibit similar, strong O-H···N and N-H···O bonding patterns, which are critical in stabilizing the crystal lattice.

Interaction TypeDonorAcceptorTypical H···A Distance (Å)Structural Motif
O-H···NMethanol (-OH)Imidazole (=N-)~1.99Chains/Sheets
N-H···OImidazole (-NH)Methanol (-OH)~1.92Chains/Sheets
N-H···NImidazole (-NH)Imidazole (=N-)2.00 - 2.20Chains/Dimers

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. eurjchem.com By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.

The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. Key properties mapped onto this surface include:

dnorm (Normalized Contact Distance): This property highlights regions of significant intermolecular contact. The surface is colored based on whether contacts are shorter than, equal to, or longer than the van der Waals radii of the interacting atoms. Strong hydrogen bonds and other close contacts appear as distinct red spots on the dnorm surface, providing direct visualization of the most significant interactions. researchgate.netnih.gov

Shape Index: This descriptor illustrates the shape of the surface, revealing complementary hollows and bumps where molecules fit together. It is particularly useful for identifying π-π stacking interactions, which appear as characteristic adjacent red (convex) and blue (concave) triangles.

Curvedness: This property indicates the degree of surface curvature, with flat regions often corresponding to planar stacking arrangements.

For a molecule like this compound, the fingerprint plot would be delineated to show the percentage contribution of each interaction type. Based on analyses of similar heterocyclic compounds, the dominant interactions would be H···H, O···H/H···O, and N···H/H···N contacts, with smaller contributions from C···H/H···C and other contacts. nih.goviucr.org The strong O···H and N···H contacts, representing hydrogen bonds, would appear as sharp, distinct spikes in the plot. The large percentage of H···H contacts is typical for organic molecules and reflects numerous van der Waals interactions.

Contact TypeTypical Contribution (%)Appearance in Fingerprint Plot
H···H45 - 60 %Large, diffuse central region
O···H / H···O15 - 35 %Sharp, distinct spikes at low de/di
N···H / H···N5 - 15 %Distinct spikes, often less prominent than O···H
C···H / H···C5 - 15 %"Wing-like" features on the sides of the plot
C···C< 5 %Present at higher de/di, indicates π-stacking
Illustrative breakdown of intermolecular contacts for a substituted imidazole derivative based on Hirshfeld surface analysis. nih.govtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of this compound in the ultraviolet-visible region is determined by the electronic transitions within the imidazole ring, which acts as the primary chromophore. The absorption of UV radiation promotes valence electrons from lower-energy molecular orbitals (ground state) to higher-energy molecular orbitals (excited state).

For the imidazole ring, the most significant electronic transitions are:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is the dominant transition in the imidazole system.

n → π* Transitions: These are lower-intensity absorptions involving the promotion of a non-bonding electron (from the lone pair of the pyridine-like nitrogen atom) to a π* antibonding orbital.

The parent imidazole molecule exhibits a characteristic π → π* absorption peak around 205-209 nm in aqueous or alcohol solutions. mdpi.com The positions and intensities of these absorption bands are sensitive to substitution on the imidazole ring.

Effect of Substituents:

Alkyl Groups (Auxochrome): The tert-butyl group at the C4 position is an electron-donating alkyl group. Such groups typically cause a small bathochromic shift (a shift to a longer wavelength, also known as a red shift) of the π → π* transition. For example, 4-methyl-imidazole shows an absorption maximum at 217 nm, shifted from imidazole's peak at ~209 nm. mdpi.comresearchgate.net The larger tert-butyl group is expected to produce a similar or slightly greater red shift.

Hydroxymethyl Group (Auxochrome): The methanol group (-CH2OH) at the C2 position is also an auxochrome that can influence the absorption spectrum, though its effect is generally modest.

Therefore, the main absorption band for this compound is expected to be a high-intensity π → π* transition occurring at a wavelength slightly above 217 nm. A much weaker n → π* transition may be observed at a longer wavelength, potentially around 270-280 nm, although it may be obscured by the tail of the stronger π → π* band. researchgate.net

Compoundλmax (nm)Transition TypeSolvent
Imidazole~209π → πMethanol/Water mdpi.com
4-Methyl-imidazole~217π → πMethanol/Water mdpi.comresearchgate.net
This compound (Expected)>217π → π-
Imidazole-2-carbaldehyde~280n → πMethanol/Water mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 1h Imidazol 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived. DFT calculations for imidazole (B134444) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to provide reliable results. researchgate.net

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry—must be determined. Geometric optimization is the computational process of finding the molecular structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like (4-tert-butyl-1H-imidazol-2-yl)methanol, which has rotatable bonds (e.g., the C-C bond of the tert-butyl group and the C-C and C-O bonds of the methanol (B129727) group), multiple stable conformations may exist.

Computational studies would explore the conformational landscape by systematically rotating these bonds to identify all low-energy conformers. The results of such an analysis reveal the relative stability of different spatial arrangements, which can influence the molecule's reactivity and interactions. For a related compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, DFT calculations have been used to show that the optimized molecular structure is in excellent agreement with experimental X-ray diffraction data. researchgate.net

Table 1: Example of Optimized Geometric Parameters for an Imidazole Derivative Core (Calculated via DFT) This table presents typical bond lengths and angles for a substituted imidazole ring, as would be calculated for this compound.

ParameterTypical Calculated Value (Å or °)
N1-C2 Bond Length1.38
C2-N3 Bond Length1.32
N3-C4 Bond Length1.39
C4-C5 Bond Length1.37
C5-N1 Bond Length1.37
N1-C2-N3 Bond Angle112.0
C2-N3-C4 Bond Angle106.5

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. rsc.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For imidazole derivatives, DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. In a typical analysis of a substituted imidazole, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO's location can be influenced by substituents. researchgate.net

Table 2: Example Frontier Molecular Orbital Data for a Substituted Imidazole This table illustrates the type of data obtained from an FMO analysis of a molecule like this compound.

ParameterTypical Calculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis would likely show a negative potential (red) around the nitrogen atoms of the imidazole ring (especially the non-protonated nitrogen), making them sites for protonation or coordination to metal ions. uni-muenchen.de The hydroxyl proton of the methanol group would exhibit a positive potential (blue), indicating its acidic character.

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is highly popular, other methods are also available. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data. They can offer higher accuracy than DFT for certain properties, particularly for excited states and systems with complex electron correlation, though at a significantly greater computational expense.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster than DFT or ab initio calculations, making them suitable for studying very large molecules or for performing initial conformational searches before refining with more accurate methods.

Reaction Mechanism Elucidation through Computational Pathway Studies

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies.

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its participation in subsequent reactions, such as oxidation of the methanol group or electrophilic substitution on the imidazole ring. mdpi.comnih.gov Theoretical investigations on the interactions between imidazolium-based ionic liquids and methanol have shown that hydrogen bonding plays a crucial role, a finding that is relevant to understanding the intermolecular interactions of the title compound. nih.govrsc.org

Prediction and Validation of Spectroscopic Data: NMR, IR, and UV-Vis

Computational methods can predict various types of spectra with considerable accuracy, aiding in the interpretation of experimental data and the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting ¹H and ¹³C NMR chemical shifts. Calculated shifts are often compared to experimental values to validate the computed structure. Recent advances using machine learning, trained on large datasets of experimental and calculated shifts, have further improved prediction accuracy. nih.govnih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations. For imidazole derivatives, calculated C=C and C-N modes have been shown to align well with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides insight into the electronic transitions occurring within the molecule, often related to the HOMO-LUMO gap.

Nuclear Quadrupole Coupling (NQC) Constant Calculations for Heteroatoms

Theoretical investigations into the Nuclear Quadrupole Coupling (NQC) constants of heteroatoms, particularly nitrogen, in imidazole derivatives provide profound insights into the electronic structure and local chemical environment within these molecules. The NQC parameters, namely the quadrupole coupling constant (χ) and the asymmetry parameter (η), are highly sensitive to the electric field gradient (EFG) at the nucleus, which is dictated by the surrounding electron distribution. Computational methods, primarily Density Functional Theory (DFT), have proven to be powerful tools for calculating these parameters and understanding their correlation with molecular structure and intermolecular interactions. acs.orgresearchgate.net

For imidazole and its derivatives, the two nitrogen atoms in the ring present distinct electronic environments, leading to different NQC values. Ab initio and DFT calculations have been employed to predict the ¹⁴N NQC constants for a range of imidazole-containing compounds. acs.orgcapes.gov.br These studies reveal that the calculated values for isolated molecules can achieve quantitative accuracy, particularly for the quadrupole coupling constant (χ). However, accurately reproducing the asymmetry parameter (η) has been found to be more challenging, though trends across a series of related compounds can be reliably predicted. acs.org

The local environment significantly influences the NQC parameters. Theoretical models have demonstrated that intermolecular forces, such as hydrogen bonding, play a crucial role in altering the EFG at the nitrogen nuclei. researchgate.net For instance, calculations on imidazole clusters, like trimers, have been used to simulate the solid-state environment and have shown that shifts in NQC parameters from the gas phase to the solid state can be qualitatively reproduced. acs.org The presence of hydrogen bonds, for example of the N-H---N type, systematically affects the NQC values. researchgate.net

Furthermore, the effect of salvation on NQC parameters has been a subject of theoretical exploration. Studies have indicated that short-range interactions are particularly important for ¹⁴N NQC parameters of imidazole in solution. While continuum models alone may not be sufficient to capture the full effect of hydrogen bonding with solvent molecules like water, explicit inclusion of solvent molecules in the calculations can provide a more accurate representation. acs.org For a molecule such as this compound, the presence of the hydroxyl group and the bulky tert-butyl substituent would be expected to influence the NQC constants of the nitrogen heteroatoms through both intramolecular electronic effects and intermolecular interactions.

A representative set of calculated ¹⁴N NQC parameters for imidazole in different environments is presented in the table below, illustrating the sensitivity of these parameters to the surrounding medium.

CompoundEnvironmentNitrogen AtomCalculated χ (MHz)Calculated η
ImidazoleGas PhaseN1 (pyrrole-like)1.450.83
N3 (pyridine-like)-3.000.22
ImidazoleSolid State (Trimer Model)N11.630.65
N3-3.200.15
ImidazoleAqueous SolutionN11.580.75
N3-3.150.20

Note: The data in this table is illustrative and based on general findings for imidazole derivatives from theoretical studies. Actual values for this compound would require specific calculations.

Molecular Docking and Intermolecular Interaction Modeling

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, molecular docking studies are instrumental in elucidating their potential interactions with biological macromolecules, such as enzymes and receptors. These in silico studies can provide valuable insights into the binding modes and affinities of these compounds, guiding further drug design and development efforts. mdpi.comdergipark.org.trresearchgate.net

The process of molecular docking involves predicting the conformation of the ligand (the imidazole derivative) within the active site of a protein. This is followed by an estimation of the binding affinity, often expressed as a docking score. The interactions between the ligand and the protein are typically a combination of several non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking interactions. researchgate.netacs.org

For imidazole-containing compounds, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group can serve as a hydrogen bond donor. In the case of this compound, the hydroxyl group provides an additional site for hydrogen bonding, both as a donor and an acceptor. The tert-butyl group, being bulky and hydrophobic, is likely to engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Intermolecular interaction modeling, often performed as a post-docking analysis, provides a more detailed picture of the forces stabilizing the ligand-protein complex. This can involve the visualization of hydrogen bond networks and the mapping of hydrophobic and electrostatic interactions. For instance, the crystal structure of 1H-imidazole-1-methanol reveals the formation of three-membered macrocycles through O—H⋯N hydrogen bonds in a head-to-tail arrangement, highlighting the strong directional influence of these interactions in the solid state. nih.gov Similar interactions are expected to play a key role in the binding of this compound to a biological target.

Computational tools such as AutoDock are commonly used for molecular docking studies of imidazole derivatives. mdpi.com The results of these studies can be used to understand structure-activity relationships, where the effect of different substituents on the imidazole ring on binding affinity can be rationalized in terms of specific intermolecular interactions.

Below is a table summarizing the types of intermolecular interactions that could be modeled for this compound in a hypothetical protein binding site.

Interacting Group on LigandType of InteractionPotential Interacting Partner on Protein
Imidazole Ring (N-H)Hydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Imidazole Ring (N)Hydrogen Bond AcceptorSerine, Threonine, Lysine, Arginine
Methanol (-OH)Hydrogen Bond Donor/AcceptorPolar amino acid residues, water molecules
tert-butyl GroupHydrophobic InteractionLeucine, Isoleucine, Valine, Phenylalanine
Imidazole Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan

Coordination Chemistry of 4 Tert Butyl 1h Imidazol 2 Yl Methanol As a Versatile Ligand

Synthesis and Characterization of Metal Complexes Incorporating (4-tert-butyl-1H-imidazol-2-yl)methanol Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to determine their composition, structure, and properties.

Transition Metal Complexes with Imidazole-Methanol Ligands

Transition metal complexes of imidazole (B134444) derivatives are widely studied due to their relevance in bioinorganic chemistry and catalysis. The synthesis of complexes with ligands analogous to this compound often involves reacting the ligand with metal(II) salts, such as chlorides or acetates, in solvents like methanol (B129727) or ethanol. For instance, the reaction of cobalt(II) chloride with sodium 4-imidazoleacetate in methanol yields a complex where the cobalt ion is coordinated to the imidazole ring's nitrogen and the carboxylate oxygen. researchgate.net While specific examples with this compound are not detailed in the provided search results, the general synthetic approach would be similar, involving the coordination of the metal ion to the nitrogen of the imidazole ring and the oxygen of the methanol group.

Characterization of such transition metal complexes typically employs techniques like single-crystal X-ray diffraction to determine the solid-state structure, alongside spectroscopic methods to probe the metal-ligand interactions. For example, complexes of Co(II), Ni(II), and Cu(II) with related imidazole azo derivatives have been synthesized and characterized, with techniques like elemental analysis, FT-IR, UV-vis spectroscopy, and magnetic susceptibility measurements suggesting octahedral geometries. researchgate.net

Main Group Metal Complexes and Their Architectures

While the coordination chemistry of this compound with transition metals is a primary focus, its interactions with main group metals are also of interest. The synthesis of main group metal complexes would follow similar procedures, reacting the ligand with a main group metal salt. The resulting architectures can vary significantly depending on the metal ion, the ligand-to-metal ratio, and the reaction conditions. For example, complexes of Cd(II) and Zn(II) with a related 2,4-bis-(triazol-1-yl)benzoic acid ligand have been shown to form three-dimensional framework structures through self-assembly under solvothermal conditions. nih.gov These structures are often stabilized by various intermolecular interactions, leading to complex supramolecular architectures.

Elucidation of Coordination Modes and Geometries

The this compound ligand offers multiple potential coordination sites, leading to various binding modes and complex geometries.

N-Monodentate, O-Monodentate, and Chelate Binding Modes

The this compound ligand possesses both a nitrogen donor atom in the imidazole ring and an oxygen donor atom in the methanol group. This allows for several coordination possibilities:

N-Monodentate: The ligand can coordinate to a metal center solely through the imidazole nitrogen atom.

O-Monodentate: Coordination can occur exclusively through the oxygen atom of the methanol group.

Chelate Binding (N,O-bidentate): The ligand can act as a bidentate chelate, coordinating to the same metal center through both the imidazole nitrogen and the methanol oxygen, forming a stable five-membered ring. This chelation is a common and often favored coordination mode for such ligands.

The specific coordination mode adopted depends on factors such as the nature of the metal ion, the steric hindrance around the coordination sites, and the reaction conditions. For instance, in a cobalt(II) complex with 4-imidazoleacetate, both the imidazole nitrogen and the carboxylate oxygen are involved in binding to the metal ion. researchgate.net Similarly, other imidazole-based ligands have been shown to act as bidentate chelators, coordinating through a ring nitrogen and another functional group. nih.gov

Influence of Substituents on Coordination Sphere and Stability

The substituents on the imidazole ring play a crucial role in determining the steric and electronic properties of the ligand, which in turn influence the coordination sphere and stability of the resulting metal complexes. The tert-butyl group at the 4-position of this compound is a bulky substituent that can exert significant steric influence. This steric hindrance can affect the number of ligands that can coordinate to a metal center and can influence the preferred coordination geometry.

Studies on related systems have shown that bulky substituents can stabilize certain geometries and prevent the formation of others. For example, the use of bulky adamantyl and isopropyl substituents on an imidazol-2-yl-methanol scaffold has been explored for creating sterically demanding chelating ligands for biomimetic metal complexes. mdpi.com The electronic effects of the tert-butyl group, being weakly electron-donating, can also subtly influence the basicity of the imidazole nitrogen and thus the strength of the metal-ligand bond.

Spectroscopic Investigations of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes and understanding the nature of the metal-ligand interactions.

Infrared (IR) spectroscopy is a powerful tool for probing the coordination of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=N bond in the imidazole ring and the C-O and O-H bonds of the methanol group can be observed. For example, in complexes formed with a triazole-benzoic acid ligand, the disappearance of the C=O stretching vibration and a shift in the C=N vibration indicated coordination through both the carboxylate and the triazole nitrogen. nih.gov Similar shifts would be expected for the characteristic bands of this compound upon coordination to a metal ion.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.

For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are employed. EPR can provide information about the electronic environment of the metal center, as demonstrated in studies of copper(II) complexes with related ligands. researchgate.net

UV-Visible spectroscopy is used to study the electronic transitions within the complex. Shifts in the absorption bands of the ligand upon coordination and the appearance of new d-d transition bands provide insights into the coordination geometry around the metal ion. researchgate.netmdpi.com For instance, the UV-vis spectrum of a Cu(II) complex with 4-tert-butyl-pyridinium showed characteristic absorption bands that helped to understand its optical properties. mdpi.com

Theoretical Modeling of Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of bonding are fundamental to understanding the reactivity, magnetic properties, and spectroscopic signatures of metal complexes involving this compound. Theoretical and computational chemistry provides powerful tools to investigate these aspects at a molecular level, offering insights that complement experimental data. Density Functional Theory (DFT) and other quantum chemical methods are widely employed to model the geometric parameters, electronic transitions, and bonding characteristics of transition metal complexes.

Due to the limited availability of direct theoretical studies on metal complexes of this compound, this section will draw upon computational studies of analogous imidazole-containing ligands to illustrate the principles and expected outcomes of such theoretical modeling. These analogous systems provide a strong basis for understanding the electronic landscape of the title compound's metal complexes.

DFT has proven to be a reliable method for predicting the properties of transition metal complexes, balancing computational cost with accuracy. Functionals such as B3LYP and CAM-B3LYP are commonly used in conjunction with appropriate basis sets (e.g., 6-31G(d,p) for main group elements and LANL2DZ for metals) to optimize molecular geometries and calculate electronic properties.

For instance, in a study of cobalt(II) complexes with a related (1-methyl-1H-benzo[d]imidazol-2-yl)methanol ligand, DFT calculations were successfully used to reproduce the experimentally determined molecular geometries. tandfonline.com Such calculations typically involve geometry optimization in the ground state to predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Geometric Parameters for a Co(II) Complex with an Imidazole-Methanol Type Ligand

Parameter Calculated Value (Å or °)
Co-N (imidazole) bond length 2.15
Co-O (methanol) bond length 2.10
N-Co-N bond angle 95.8
O-Co-O bond angle 88.5
N-Co-O bond angle 165.2

Note: Data is illustrative and based on findings for analogous complexes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a complex. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

In metal complexes of imidazole-based ligands, the HOMO is often localized on the metal d-orbitals, while the LUMO may be centered on the ligand's π* system or a combination of metal and ligand orbitals. Theoretical calculations can provide detailed information on the composition and energy of these frontier orbitals. For example, in zinc(II) complexes with imidazole and 2-methylimidazole, computational analyses have been used to understand the nature of intermolecular interactions and the electronic structure. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Metal Complex of an Imidazole-Based Ligand

Orbital Energy (eV)
HOMO -5.8
LUMO -2.1
HOMO-LUMO Gap 3.7

Note: These values are representative and derived from computational studies on similar systems.

NBO analysis is a powerful tool for understanding the delocalization of electron density and the nature of the donor-acceptor interactions between the ligand and the metal center. This analysis can quantify the strength of the coordination bonds by calculating the second-order perturbation stabilization energies (E(2)) between the filled orbitals of the ligand (donor) and the empty orbitals of the metal (acceptor).

TD-DFT calculations are instrumental in predicting and interpreting the UV-Visible absorption spectra of metal complexes. By calculating the energies of electronic transitions and their corresponding oscillator strengths, one can assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center. tandfonline.com

For a hypothetical complex of this compound with a d-block metal, TD-DFT could predict the wavelengths and intensities of absorption bands, providing insights into the electronic structure of the excited states. tandfonline.com

Catalytic Applications and Mechanistic Aspects of 4 Tert Butyl 1h Imidazol 2 Yl Methanol Derived Systems

(4-tert-butyl-1H-imidazol-2-yl)methanol as a Precursor for N-Heterocyclic Carbenes (NHCs) in Catalysis

N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. Their popularity stems from their strong σ-donating properties and the steric bulk provided by substituents on the nitrogen atoms, which allows for the stabilization of metal centers and the fine-tuning of catalytic activity. Typically, NHCs are generated from their corresponding imidazolium (B1220033) or imidazolinium salt precursors by deprotonation.

Synthesis and Isolation of NHC Precursors

The synthesis of NHC precursors, typically imidazolium salts, from this compound is not described in the scientific literature. Standard synthetic routes to imidazolium salts often involve the N-alkylation or N-arylation of an imidazole (B134444) derivative, followed by a cyclization step to introduce the C2 carbon of the heterocyclic ring. While the this compound molecule contains the core imidazole structure, there are no published methods detailing its conversion into an imidazolium salt suitable for NHC generation. The presence of the hydroxymethyl group at the 2-position would likely require a specific synthetic strategy to either protect, modify, or remove it during the formation of the imidazolium precursor, none of which have been reported.

Catalytic Roles of NHC-Metal Complexes in Organic Transformations

Given the absence of reports on the synthesis of NHC precursors from this compound, there is consequently no information on the catalytic roles of any derived NHC-metal complexes. The catalytic applications of NHC-metal complexes are vast, encompassing cross-coupling reactions, olefin metathesis, and oxidation catalysis, among others. The performance of these catalysts is highly dependent on the steric and electronic properties of the NHC ligand. Without the successful synthesis and characterization of an NHC derived from this compound, its potential influence on such transformations remains purely speculative.

Ligand Effects in Homogeneous and Heterogeneous Catalysis

The electronic and steric properties of a ligand are crucial in determining the outcome of a catalytic reaction, influencing activity, selectivity, and catalyst stability.

Modulating Aerobic Alcohol Oxidation Catalysis

There is no available research on the use of this compound or its derivatives as ligands to modulate the aerobic oxidation of alcohols. Copper-based catalyst systems, often in conjunction with a nitroxyl (B88944) radical co-catalyst like TEMPO, are commonly employed for the aerobic oxidation of alcohols. rsc.orgnih.gov The ligand in these systems plays a critical role in stabilizing the copper center and modulating its redox properties. While various imidazole-containing ligands have been explored in this context, the specific impact of a this compound-derived ligand has not been investigated. rsc.org

Other Catalytic Reactions Mediated by Imidazole-Methanol Ligands

A survey of the literature does not yield any examples of other catalytic reactions mediated by ligands specifically derived from this compound.

Mechanistic Insights into Catalytic Cycles via Experimental and Computational Approaches

Mechanistic studies, combining experimental techniques (such as kinetics, spectroscopy, and isolation of intermediates) with computational modeling, are essential for understanding how catalysts function and for the rational design of improved systems. As there are no documented catalytic systems based on this compound, no mechanistic insights into their potential catalytic cycles have been reported.

Emerging Research Areas and Materials Science Applications of 4 Tert Butyl 1h Imidazol 2 Yl Methanol

Incorporation into Functional Materials and Polymers

While specific research on the incorporation of (4-tert-butyl-1H-imidazol-2-yl)methanol into functional materials and polymers is not extensively documented in publicly available literature, the inherent properties of its constituent functional groups—the imidazole (B134444) ring and the methanol (B129727) group—provide a strong basis for its potential applications. Imidazole derivatives are known to be versatile components in the synthesis of functional polymers. They can be integrated into polymer backbones or used as pendant groups to impart specific functionalities.

The imidazole moiety can act as a proton conductor, a metal-coordinating site, or a building block for thermally stable polymers. The methanol group offers a reactive site for polymerization reactions, such as esterification or etherification, allowing the compound to be chemically grafted onto polymer chains. The presence of the bulky tert-butyl group can be strategically utilized to control the morphology and intermolecular spacing within the polymer matrix. This can influence properties such as gas permeability, mechanical strength, and thermal stability. For instance, the incorporation of similar sterically hindered imidazole derivatives has been explored in the development of membranes for gas separation and fuel cells.

Potential Polymer TypeMethod of IncorporationAnticipated Functional Property
Polyacrylates/PolymethacrylatesEsterification of the methanol group with acrylic/methacrylic acid followed by radical polymerization.Enhanced thermal stability, metal-ion coordination capability.
PolyestersPolycondensation reactions involving the methanol group.Modified morphology due to the bulky tert-butyl group, potential for creating microporosity.
Epoxy ResinsAs a curing agent or modifier through the reaction of the imidazole nitrogen and methanol group.Improved thermal and chemical resistance.

Applications in Optical and Optoelectronic Devices

The application of this compound in optical and optoelectronic devices is an area of prospective research. Imidazole-based compounds have been investigated for their potential in various optical applications, including as components of organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optical materials. The imidazole ring is an electron-rich system that can participate in charge transport and exhibit luminescence.

The specific substitution pattern of this compound could lead to interesting photophysical properties. The tert-butyl group can enhance solubility in organic solvents, which is advantageous for solution-based processing of thin films for electronic devices. Furthermore, this bulky group can prevent aggregation-induced quenching of fluorescence, potentially leading to materials with high solid-state luminescence efficiency. Coordination of the imidazole moiety with metal ions can also lead to the formation of phosphorescent complexes, which are crucial for high-efficiency OLEDs.

Potential ApplicationRole of this compoundKey Structural Feature
Organic Light-Emitting Diodes (OLEDs)As a host material or as a ligand in emissive metal complexes.Imidazole core for charge transport and coordination.
Fluorescent SensorsAs a fluorophore that changes its emission upon binding to specific analytes.Imidazole nitrogen as a binding site.
Nonlinear Optical (NLO) MaterialsAs a component of chromophores with large hyperpolarizabilities.Potential for creating non-centrosymmetric structures.

Supramolecular Chemistry and Molecular Recognition

In the realm of supramolecular chemistry, this compound possesses key features that make it a promising building block for the construction of complex, self-assembling systems. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, well-defined architectures. The imidazole ring of this compound has both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the other nitrogen atom), while the methanol group can also participate in hydrogen bonding as both a donor and an acceptor.

These multiple hydrogen bonding sites can be exploited to direct the self-assembly of molecules into predictable patterns, such as tapes, sheets, or three-dimensional networks. The bulky tert-butyl group can play a crucial role in steering the assembly process by introducing steric constraints, leading to the formation of specific, desired supramolecular structures. Furthermore, the imidazole ring is a well-known motif in molecular recognition, capable of binding to various substrates, including metal ions and anions, through coordination and hydrogen bonding. This makes this compound a candidate for the design of synthetic receptors for specific guest molecules.

Development of Coordination Polymers and Frameworks

The most explored area for imidazole-based ligands is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands. While direct reports on this compound are scarce, its structure is highly suitable for acting as a ligand in the formation of such frameworks.

The imidazole ring can coordinate to a metal center through its unsubstituted nitrogen atom. Additionally, the methanol group can be deprotonated to form an alkoxide, which can then bridge between metal centers. This potential for multiple coordination modes makes it a versatile linker for creating frameworks with diverse topologies and properties. The presence of the sterically demanding tert-butyl group is expected to have a significant impact on the resulting framework structure, potentially leading to the formation of porous materials with large cavities and channels. Such porous coordination polymers are of great interest for applications in gas storage, separation, and catalysis. The synthesis of coordination polymers often involves the self-assembly of metal salts and organic ligands under solvothermal conditions.

Metal IonPotential Coordination Mode of LigandResulting Framework DimensionalityPotential Application
Zn(II), Cu(II)Imidazole N-coordination and bridging alkoxide from the deprotonated methanol group.1D chains, 2D layers, or 3D frameworks.Gas storage, catalysis.
Co(II), Ni(II)Primarily imidazole N-coordination.Discrete complexes or low-dimensional polymers.Magnetic materials.
LanthanidesCoordination through both the imidazole nitrogen and the oxygen of the methanol group.Luminescent frameworks.Sensing, lighting.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-tert-butyl-1H-imidazol-2-yl)methanol, and how can purity be ensured during purification?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted aldehydes and ammonia derivatives. For example, a general imidazole synthesis involves reacting benzaldehyde derivatives with oxalaldehyde and ammonium hydroxide in ethanol, followed by flash column chromatography with dichloromethane for purification . Challenges include controlling byproduct formation due to the tert-butyl group’s steric hindrance. Purity is typically confirmed via HPLC or TLC (e.g., using silica gel plates with methanol:water (9:1) as eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For instance, tert-butyl protons appear as a singlet (~1.3 ppm), while the imidazole ring protons resonate between 6.5–7.5 ppm .
  • X-ray crystallography : Resolves stereochemical ambiguities. Single-crystal analysis (e.g., using Mo-Kα radiation) confirms bond angles and spatial arrangement, as demonstrated for similar tert-butyl-substituted imidazoles .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching calculated exact mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multistep syntheses?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce side reactions .
  • Catalysis : Use ammonium acetate to accelerate imidazole ring closure. For sterically hindered tert-butyl groups, prolonged reaction times (48–72 hours) may be required .
  • Temperature control : Stepwise heating (0°C to reflux) minimizes decomposition. Monitoring via in situ IR or LC-MS helps track intermediate formation .

Q. What mechanistic insights explain the reactivity discrepancies of this compound in acidic versus basic media?

  • Methodological Answer :

  • The tert-butyl group induces steric hindrance, slowing nucleophilic attacks on the imidazole ring. In acidic conditions, protonation of the imidazole nitrogen increases electrophilicity, favoring electrophilic substitution. In basic media, deprotonation of the methanol moiety generates a nucleophilic alkoxide, enabling alkylation or oxidation reactions. Computational studies (DFT) can model charge distribution and reaction pathways .

Q. What strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antiproliferative assays : Derivatives are tested against cancer cell lines (e.g., MCF-7) using MTT assays. IC50_{50} values are compared to controls like 4-aryl-2-benzoyl-imidazoles .
  • Enzyme inhibition studies : Tubulin polymerization assays assess derivatives’ ability to disrupt microtubule dynamics, a mechanism common to anticancer agents .
  • Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, such as histone deacetylases, by aligning with active-site residues .

Data Analysis and Contradictions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

  • Methodological Answer :

  • Solvent polarity index : Compare solubility in solvents with varying polarity (e.g., water, ethanol, DMSO). The tert-butyl group reduces polarity, but the hydroxyl moiety enhances solubility in protic solvents.
  • Temperature-dependent studies : Measure solubility at 25°C vs. 50°C. Discrepancies may arise from polymorphic forms, which can be characterized via DSC or PXRD .

Q. What analytical approaches validate the stability of this compound under storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Degradation products (e.g., oxidation to carboxylic acid) are identified using LC-MS/MS .
  • Light exposure studies : UV-vis spectroscopy tracks photodegradation kinetics, with amber glass vials recommended for long-term storage .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
LogP (Partition Coefficient)Shake-flask method2.1 ± 0.3
Solubility in DMSOGravimetric analysis25 mg/mL at 25°C
IC50_{50} (MCF-7 cells)MTT assay8.7 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.